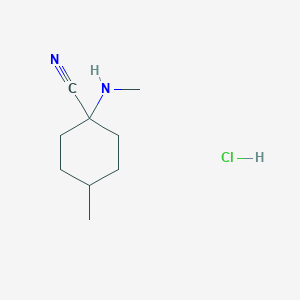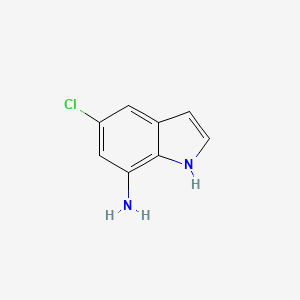
5-Chloro-1H-indol-7-amine
Descripción general
Descripción
5-Chloro-1H-indol-7-amine is a chemical compound with the CAS Number: 292636-11-4 . It has a molecular weight of 166.61 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved data, indole derivatives are known to undergo a variety of reactions .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
5-Chloro-1H-indol-7-amine has been extensively studied for its potential applications in scientific research. It has been used as a ligand for the binding of metal ions, such as copper and zinc, to proteins. This compound has also been used as a fluorescent probe for the detection of biological molecules, such as DNA and proteins. In addition, this compound has been used as a substrate in enzymatic assays to study the catalytic activity of enzymes.
Mecanismo De Acción
Target of Action
5-Chloro-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
For instance, it is recommended to store this compound in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-Chloro-1H-indol-7-amine for laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of applications. However, this compound is a toxic compound and should be handled with care. In addition, it can be difficult to obtain pure samples of this compound, as it is often contaminated with impurities.
Direcciones Futuras
There are many potential future directions for research on 5-Chloro-1H-indol-7-amine. These include further studies on its biochemical and physiological effects, as well as its potential uses in the development of new pharmaceuticals and other organic compounds. In addition, further research is needed to better understand the mechanism of action of this compound and its potential applications in scientific research. Finally, further studies are needed to identify and characterize the impurities that can be found in this compound samples.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Chloro-1H-indol-7-amine, like other indole derivatives, has been found to interact with multiple receptors, making it a valuable compound for developing new useful derivatives . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives, including this compound, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are still being studied.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors It may also affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins
Propiedades
IUPAC Name |
5-chloro-1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWGYGAHFUVAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1431488.png)

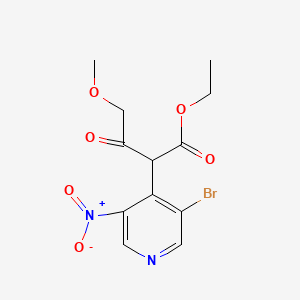
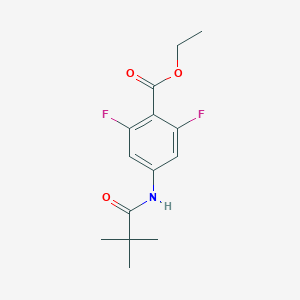
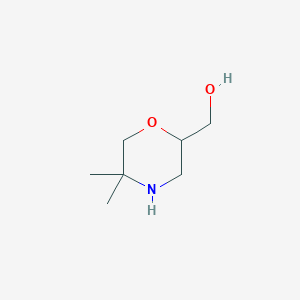

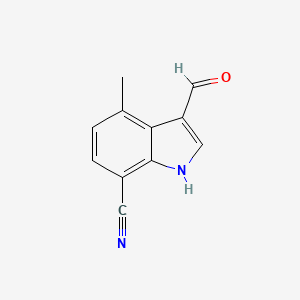
![2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine](/img/structure/B1431498.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B1431500.png)
![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1431501.png)
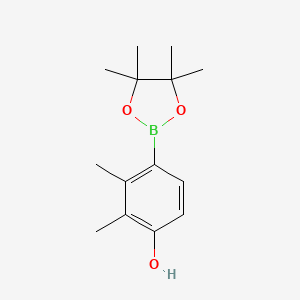
![Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1431505.png)

